2-Bromo-5-isopropylpyrimidine
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Overview
Description
2-Bromo-5-isopropylpyrimidine is a chemical compound with the molecular formula C7H9BrN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromine atom at the second position and an isopropyl group at the fifth position of the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-isopropylpyrimidine typically involves the bromination of 5-isopropylpyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-isopropylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or DMF.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 2-amino-5-isopropylpyrimidine, 2-thio-5-isopropylpyrimidine, etc.
Cross-Coupling Products: Various substituted pyrimidines with aryl or vinyl groups.
Scientific Research Applications
2-Bromo-5-isopropylpyrimidine is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 2-Bromo-5-isopropylpyrimidine largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine atom and isopropyl group can interact with specific sites on enzymes or receptors, altering their activity. This interaction can inhibit or activate biological pathways, making it a valuable tool in drug development .
Comparison with Similar Compounds
2-Bromopyrimidine: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
5-Bromo-2-iodopyrimidine: Contains both bromine and iodine, making it highly versatile in cross-coupling reactions.
2-Chloropyrimidine: Similar structure but with chlorine instead of bromine, affecting its reactivity and applications.
Uniqueness: 2-Bromo-5-isopropylpyrimidine is unique due to the presence of both a bromine atom and an isopropyl group, which confer specific steric and electronic properties. These properties make it particularly useful in selective reactions and as a precursor for synthesizing more complex molecules .
Properties
Molecular Formula |
C7H9BrN2 |
---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
2-bromo-5-propan-2-ylpyrimidine |
InChI |
InChI=1S/C7H9BrN2/c1-5(2)6-3-9-7(8)10-4-6/h3-5H,1-2H3 |
InChI Key |
UANUZRJPSNUMJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C(N=C1)Br |
Origin of Product |
United States |
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